1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

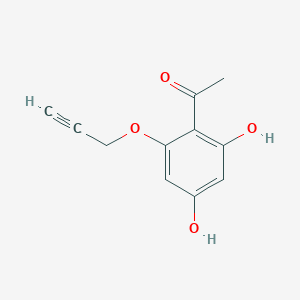

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone is an organic compound with the molecular formula C11H10O4 It is characterized by the presence of hydroxyl groups, a prop-2-ynoxy group, and an ethanone moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

化学反应分析

Oxidation Reactions

The phenolic hydroxyl groups undergo oxidation under acidic or enzymatic conditions. For example:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydroxyl → Quinone | KMnO₄/H₂SO₄ | 6-prop-2-ynoxy-1,4-benzoquinone |

| Hydroxyl → Semiquinone radical | Horseradish peroxidase/H₂O₂ | Radical intermediates (EPR-detectable) |

Mechanistic Insight :

-

The ortho-dihydroxy configuration facilitates two-electron oxidation to quinones via proton-coupled electron transfer (PCET) pathways.

-

Propargyl ether groups remain inert under mild oxidative conditions but may participate in cyclization at elevated temperatures .

Reduction Reactions

The ethanone group is reducible to secondary alcohols:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Ethanone → Ethanol | NaBH₄/MeOH | 1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanol |

| Ethanone → Ethane | Zn(Hg)/HCl (Clemmensen) | 1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethane |

Key Observations :

-

Sodium borohydride selectively reduces the ketone without affecting propargyl ethers .

-

Strong reducing agents (e.g., LiAlH₄) may induce side reactions at the propargyl group.

Substitution and Addition Reactions

The propargyl ether group participates in click chemistry and nucleophilic substitutions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Alkyne-Azide Cycloaddition | Cu(I)/Sodium ascorbate | 1,2,3-triazole-linked derivatives |

| Nucleophilic Substitution | R-X/K₂CO₃ (SN2) | Alkylated phenolic derivatives |

Experimental Data :

-

Cu-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds with >90% yield in DMF at 60°C .

-

Alkylation of phenolic hydroxyls requires protection of the ethanone group to avoid competitive reactions .

Acid/Base-Driven Reactions

Phenolic hydroxyls undergo pH-dependent deprotonation and electrophilic substitutions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | Ac₂O/pyridine | 2,4-diacetoxy-6-prop-2-ynoxyphenylethanone |

| Sulfonation | H₂SO₄ (conc.) | Sulfonated derivatives |

Structural Impact :

-

Acetylation shifts the electronic environment, enhancing solubility in apolar solvents .

-

Sulfonation occurs preferentially at the para-hydroxyl position due to steric hindrance at the ortho site.

Thermal Decomposition

At temperatures >200°C, the propargyl ether undergoes Bergman cycloaromatization:

| Reaction | Conditions | Product |

|---|---|---|

| Cycloaromatization | 220°C, inert atmosphere | Naphthoquinone analogs |

Mechanistic Pathway :

-

Propargyl ethers form reactive diradical intermediates, which cyclize to fused aromatic systems.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| Phenolic hydroxyls | High (pKa ~8-10) | Electrophiles, oxidants |

| Ethanone | Moderate | NaBH₄, LiAlH₄ |

| Propargyl ether | Low (requires catalysts) | Cu(I), azides, strong acids |

科学研究应用

Chemical Properties and Structure

The compound's structure can be described by its IUPAC name, which indicates the presence of hydroxyl groups and an ethynyl substituent. The chemical formula is C12H12O4, and its molecular structure features a phenolic core, which is crucial for its biological activity.

Biological Activities

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Antifungal Activity :

Pharmaceutical Applications

- Drug Development :

- Cosmetic Industry :

Case Studies

作用机制

The mechanism of action of 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the prop-2-ynoxy group can participate in covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Similar Compounds

1-(2,4-Dihydroxyphenyl)ethanone: Lacks the prop-2-ynoxy group, making it less reactive in certain chemical reactions.

1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone: Contains a methoxy group instead of the prop-2-ynoxy group, leading to different chemical and biological properties.

1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone: Similar structure but with a methoxy group, affecting its reactivity and applications.

Uniqueness

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

生物活性

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone, also known as 2',4'-dihydroxyacetophenone, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₈H₈O₃

- Molecular Weight : 152.1473 g/mol

- CAS Registry Number : 89-84-9

- IUPAC Name : 1-(2,4-dihydroxyphenyl)ethanone

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study investigated its impact on the HT-29 human colon adenocarcinoma cell line. The results indicated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, characterized by morphological changes such as cell shrinkage and membrane blebbing .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Induction of apoptosis |

| MRC-5 (normal) | >100 | No significant cytotoxicity observed |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes related to neurodegenerative diseases. It has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease. The compound exhibited competitive inhibition with an IC50 value of approximately 28.76 nM .

| Enzyme | IC50 (nM) | Reference Compound IC50 (nM) |

|---|---|---|

| Acetylcholinesterase | 28.76 | 40.76 |

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. It effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

Study on Apoptotic Mechanisms

A case study involving the treatment of HT-29 cells with this compound reported significant apoptotic features. The study utilized various assays including MTT to assess cell viability and flow cytometry to analyze apoptosis markers. The findings confirmed that the compound triggers intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation .

Neuroprotective Effects

In another investigation focused on neuroprotection, the compound was tested in vitro for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting potential applications in neurodegenerative disorders .

属性

IUPAC Name |

1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h1,5-6,13-14H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRACNSWRVVEFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OCC#C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。